3-(2-Bromophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Bromophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in the biosynthesis of essential cellular components, or by interfering with the DNA replication process. It has also been suggested that the compound may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, as well as some viruses. It has also been found to exhibit cytotoxic effects on cancer cells, while having minimal effects on normal cells. Additionally, the compound has been found to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Bromophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the main limitations is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several potential future directions for the study of 3-(2-Bromophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the further investigation of its potential applications in drug delivery systems, particularly for the treatment of neurological disorders. Another potential direction is the development of new derivatives of the compound, with improved properties and activities. Additionally, the compound could be studied further for its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesis Methods
The synthesis of 3-(2-Bromophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-bromoaniline with 4-methoxybenzyl alcohol in the presence of potassium carbonate, followed by the reaction with thiosemicarbazide and sodium nitrite. This method yields the desired compound with high purity and yield.
Scientific Research Applications
3-(2-Bromophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. It has also been studied for its potential applications in drug delivery systems, as well as in the treatment of neurological disorders such as Alzheimer's disease.
Properties
Molecular Formula |
C17H13BrN4O2S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13BrN4O2S/c1-23-11-6-8-12(9-7-11)24-10-15-21-22-16(19-20-17(22)25-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI Key |
HJPCFKIAFDHVHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Origin of Product |
United States |
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